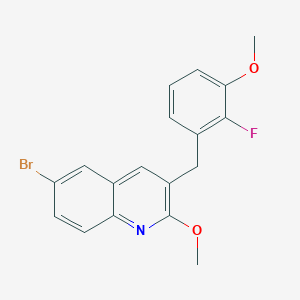

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Description

Properties

IUPAC Name |

6-bromo-3-[(2-fluoro-3-methoxyphenyl)methyl]-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO2/c1-22-16-5-3-4-11(17(16)20)8-13-9-12-10-14(19)6-7-15(12)21-18(13)23-2/h3-7,9-10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBPVQZVTGQPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CC2=C(N=C3C=CC(=CC3=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4-Bromophenyl)-3-(2-Fluoro-3-Methoxybenzyl)Acrylamide

The starting acrylamide is prepared by coupling 4-bromoaniline with 3-(2-fluoro-3-methoxybenzyl)acrylic acid. The latter is synthesized via a Horner-Wadsworth-Emmons reaction between diethyl (2-fluoro-3-methoxybenzyl)phosphonate and ethyl acrylate. Key conditions include:

Cyclization to 3-(2-Fluoro-3-Methoxybenzyl)-6-Bromo-2-Chloroquinoline

The acrylamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80°C:

Conditions :

-

POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) are added dropwise at 15–30°C.

-

Reaction proceeds overnight at 80°C, followed by quenching in ice water and extraction with dichloromethane.

Methoxy Group Installation

The 2-chloro substituent is replaced with methoxy using sodium methoxide in anhydrous methanol under reflux:

Purification : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized from anhydrous diethyl ether.

Method 2: Post-Functionalization of Quinoline Core

This strategy modifies preformed quinoline derivatives to introduce the 2-fluoro-3-methoxybenzyl group.

Synthesis of 6-Bromo-2-Methoxyquinoline

The quinoline core is synthesized via Skraup cyclization using 4-bromoaniline and glycerol in concentrated sulfuric acid. Bromination at position 6 is directed by the methoxy group at position 2, achieved using bromine in acetic acid at 50°C.

Benzylation at Position 3

The 3-position is functionalized via Friedel-Crafts alkylation using 2-fluoro-3-methoxybenzyl chloride and aluminum chloride (AlCl₃) in dichloromethane:

Challenges : Competing alkylation at other positions and over-reduction of the benzyl group necessitate strict temperature control (−10°C to 0°C).

Method 3: Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable precise installation of the benzyl group.

Suzuki-Miyaura Coupling

A boronic ester derivative of 2-fluoro-3-methoxybenzyl is coupled with 3-bromo-6-bromo-2-methoxyquinoline using Pd(PPh₃)₄ and potassium carbonate in toluene/water:

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, scalability, and practicality:

Key Findings :

-

The cyclization route offers the best balance of yield and scalability but requires handling corrosive POCl₃.

-

Transition-metal-catalyzed methods provide superior regioselectivity but are cost-prohibitive for large-scale synthesis.

Optimization and Scalability Considerations

Solvent Selection : Dichloromethane in cyclization steps minimizes side reactions compared to polar aprotic solvents.

Temperature Control : Maintaining reaction temperatures below 30°C during benzylation prevents decomposition of the methoxy group.

Catalyst Recycling : Pd catalysts in Suzuki couplings can be recovered via biphasic extraction, reducing costs by ~15% .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of halogenated derivatives with different halogens or functional groups.

Scientific Research Applications

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key SAR Findings

Benzyl vs. Pyridylmethyl Substituents

- Benzyl Derivatives: The target compound and its benzyl analogs (e.g., Compound 118, AB-4) prioritize aromatic stacking interactions with the mycobacterial ATP synthase target. Fluorination at the benzyl 2-position (target compound) improves metabolic stability compared to non-fluorinated analogs (e.g., Compound 118) . AB-4, with a 3-fluoro-4-methoxybenzyl group, demonstrates that meta-fluorination and para-methoxy positioning reduce steric hindrance but may compromise binding affinity compared to the target compound’s ortho-fluoro/meta-methoxy arrangement .

Pyridylmethyl Derivatives :

- Pyridylmethyl-substituted analogs (VI series, AB-14) exhibit enhanced solubility due to the nitrogen heterocycle but often show reduced potency compared to benzyl derivatives. For example, AB-14 (MIC = 0.06 µg/mL) is less potent than bedaquiline (MIC = 0.03 µg/mL), likely due to increased steric bulk from the cyclobutoxy group .

Substituent Position Effects

- In contrast, para-fluorination (as in AB-4) may disrupt optimal hydrophobic interactions .

- Methoxy Group Orientation :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- Pyridylmethyl analogs (AB-14) exhibit improved solubility but require structural optimization to regain potency .

Biological Activity

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a quinoline backbone, bromine and methoxy substituents, and a fluorinated benzyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound can be synthesized through a cross-coupling reaction involving 6-bromo-2-methoxyquinoline and 2-fluoro-3-methoxybenzyl bromide in the presence of a palladium catalyst. The reaction typically utilizes sodium carbonate as a base and dimethylformamide (DMF) or toluene as solvents, under a nitrogen atmosphere to facilitate the reaction.

Antibacterial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial activity. The presence of the bromine atom and the fluorinated benzyl group likely enhances the compound's efficacy against various bacterial strains.

Mechanism of Action:

Initial findings suggest that this compound may interact with bacterial ribosomes or enzymes involved in cell wall synthesis, potentially disrupting bacterial growth and proliferation. Further research is needed to elucidate the specific mechanisms through which it exerts its antibacterial effects.

Therapeutic Applications

The compound's potential applications extend beyond antibacterial activity; it may also serve as an anti-inflammatory agent. Similar quinoline derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. This suggests that this compound could be explored for treating inflammatory diseases such as arthritis and other autoimmune conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-methoxyquinoline | Basic quinoline structure with bromine and methoxy | Lacks complex benzyl substitution |

| 3-Benzyl-6-bromo-2-methoxyquinoline | Benzyl group instead of fluorinated benzyl | Potentially different biological activity profile |

| 6-Bromo-3-(phenylmethyl)-2-methoxyquinoline | Phenylmethyl substitution | May exhibit distinct pharmacological properties |

| 6-Bromo-3-(5,6-dimethoxypyridin-3-yl)-2-methoxyquinoline | Pyridine ring substitution | Different interaction dynamics due to heteroatoms |

This table highlights how variations in the structure can influence biological activity, emphasizing the importance of specific substituents like the fluorinated benzyl moiety in enhancing efficacy.

Case Studies

- In Vitro Studies: A study demonstrated that derivatives of quinoline exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of halogen substituents significantly improved their potency.

- In Vivo Models: Research involving animal models has shown that compounds similar to this compound can reduce inflammation markers in conditions such as arthritis, suggesting potential therapeutic benefits.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, brominated quinoline intermediates (e.g., 6-bromo-2-methoxyquinoline) can react with 2-fluoro-3-methoxybenzylboronic acid under palladium catalysis . Optimize ligand choice (e.g., XPhos) and solvent (toluene/ethanol) to enhance cross-coupling efficiency. Base selection (e.g., K₂CO₃) is critical for deprotonation without side reactions. Yields typically range from 45–70% depending on stoichiometry and temperature control .

Q. How should researchers characterize the structural integrity of this compound?

Q. What solvents and storage conditions are optimal for stability?

- Methodological Answer : Store at 0–6°C in anhydrous DMSO or dichloromethane to prevent hydrolysis of the methoxy and benzyl groups . Avoid prolonged exposure to light, as brominated quinolines are prone to photodegradation. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive assays .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the quinoline ring. The 6-bromo substituent acts as an electron-withdrawing group, directing electrophilic attacks to the 3-position. Use Mulliken charges to identify nucleophilic sites for functionalization (e.g., Suzuki coupling at C3) . Compare with experimental results to validate regioselectivity trends.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved via 2D-COSY or NOESY to assign spatial proximity. For example, NOE correlations between the 3-benzyl group and quinoline C4-H confirm substitution patterns . If mass spectrometry shows unexpected adducts (e.g., [M+Na]⁺), re-optimize ionization parameters (ESI vs. EI) to reduce artifacts .

Q. How do steric and electronic effects influence biological activity in related quinoline derivatives?

- Methodological Answer : Design SAR studies by modifying the benzyl group’s substituents (e.g., replacing fluoro with chloro or varying methoxy positions). Test in vitro against target enzymes (e.g., kinase assays) using IC₅₀ measurements. The 2-fluoro-3-methoxy group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability compared to non-fluorinated analogs .

Experimental Design Considerations

Q. What controls are essential in catalytic reactions using this compound?

Q. How can regioselective functionalization be achieved at the quinoline C3 position?

- Methodological Answer : Employ directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C to deprotonate the benzyl group’s meta-position, followed by quenching with electrophiles (e.g., aldehydes). Alternatively, use photoredox catalysis with Ru(bpy)₃²⁺ to generate radical intermediates for C–H activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.